molecular formula C27H29N3O4S B4023077 N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

Cat. No.: B4023077
M. Wt: 491.6 g/mol
InChI Key: IILFAVIWDPHVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a benzamide core, and a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a cyclohexylamine derivative with a benzoyl chloride derivative, followed by the introduction of the phenylsulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[methyl(4-methylbenzoyl)amino]benzamide
  • N-cyclohexyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

Uniqueness

N-cyclohexyl-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

2-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-30(35(33,34)23-12-6-3-7-13-23)22-18-16-20(17-19-22)26(31)29-25-15-9-8-14-24(25)27(32)28-21-10-4-2-5-11-21/h3,6-9,12-19,21H,2,4-5,10-11H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILFAVIWDPHVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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